An In-depth Technical Guide to N-ethyl-4-methyl-1,3-benzothiazol-2-amine (CAS 28291-69-2)
An In-depth Technical Guide to N-ethyl-4-methyl-1,3-benzothiazol-2-amine (CAS 28291-69-2)
This guide provides a comprehensive technical overview of N-ethyl-4-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Compound Identity
N-ethyl-4-methyl-1,3-benzothiazol-2-amine belongs to the benzothiazole class of compounds, a scaffold renowned for its broad spectrum of pharmacological activities.[1] The benzothiazole nucleus, an aromatic bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[2] The introduction of an N-ethyl group and a 4-methyl substituent on the benzothiazole core modulates the molecule's lipophilicity and steric profile, which can significantly influence its biological interactions.
This molecule is a derivative of the well-characterized intermediate, 2-amino-4-methylbenzothiazole.[3][4][5] Understanding the properties of this precursor is crucial for the synthesis and analysis of its N-alkylated counterparts.
Molecular Structure:
Caption: Structure of N-ethyl-4-methyl-1,3-benzothiazol-2-amine.
Physicochemical Properties
While specific experimental data for N-ethyl-4-methyl-1,3-benzothiazol-2-amine is not extensively reported in the literature, its properties can be reliably inferred from its precursor, 2-amino-4-methylbenzothiazole, and the principles of physical organic chemistry. The addition of an ethyl group is expected to increase the molecular weight, boiling point, and lipophilicity (logP), while potentially decreasing the melting point and water solubility.
| Property | Value for N-ethyl-4-methyl-1,3-benzothiazol-2-amine (CAS 28291-69-2) | Value for 2-amino-4-methylbenzothiazole (CAS 1477-42-5) |
| Molecular Formula | C₁₀H₁₂N₂S | C₈H₈N₂S[3][5] |
| Molecular Weight | 192.28 g/mol (Calculated) | 164.23 g/mol [3][5] |
| Appearance | Predicted: Off-white to yellow solid | White to light yellow crystalline powder[3][6] |
| Melting Point | Not reported; predicted to be lower than the precursor. | 137-139 °C[4][5] |
| Boiling Point | Not reported; predicted to be >322 °C | 322.0±35.0 °C (Predicted)[3] |
| Water Solubility | Predicted: Very low | <0.1 g/100 mL at 24 °C[3][6] |
| LogP | Predicted: >1.65 | 0.981-1.65[3] |
Spectroscopic Analysis (Predicted)
The structural elucidation of N-ethyl-4-methyl-1,3-benzothiazol-2-amine relies on standard spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of its functional groups and data from analogous structures.[7][8]
¹H NMR Spectroscopy:
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Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.8 ppm.
-
N-H Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-CH₂- (Ethyl group, 2H): A quartet coupled to the methyl protons, expected around δ 3.2-3.5 ppm.
-
Ar-CH₃ (Methyl group, 3H): A singlet in the aromatic methyl region, around δ 2.4-2.6 ppm.
-
-CH₃ (Ethyl group, 3H): A triplet coupled to the methylene protons, expected around δ 1.2-1.4 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals expected in the range of δ 110-155 ppm.
-
C=N (Thiazole C2): A downfield signal around δ 165-170 ppm.
-
-CH₂- (Ethyl group): A signal around δ 40-45 ppm.
-
Ar-CH₃ (Methyl group): A signal in the aliphatic region, around δ 15-20 ppm.
-
-CH₃ (Ethyl group): A signal around δ 12-15 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=N Stretch: A strong absorption in the region of 1600-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z = 192.
-
Key Fragmentation: Loss of an ethyl group ([M-29]⁺) and other fragments characteristic of the benzothiazole ring system.
Synthesis and Reactivity
Synthesis
The most logical and common synthetic route to N-ethyl-4-methyl-1,3-benzothiazol-2-amine is the regioselective N-alkylation of its primary amine precursor, 2-amino-4-methylbenzothiazole.[9] It is crucial to employ conditions that favor substitution on the exocyclic nitrogen atom, as alkylation can also occur on the endocyclic nitrogen, leading to the formation of a 3-alkyl-2-iminobenzothiazoline isomer.[9]
Caption: Synthetic workflow for N-ethyl-4-methyl-1,3-benzothiazol-2-amine.
Detailed Experimental Protocol (Proposed):
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-amino-4-methylbenzothiazole (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath and add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for deprotonation of the amine.
-
Alkylation: Add the alkylating agent, iodoethane (1.2 eq), dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reactivity
The reactivity of N-ethyl-4-methyl-1,3-benzothiazol-2-amine is primarily dictated by the secondary amine and the aromatic benzothiazole ring.
-
Basicity: The exocyclic secondary amine is basic and will react with acids to form salts.
-
Further Alkylation/Acylation: The N-H proton can be further substituted through reactions with other electrophiles under appropriate conditions.
-
Aromatic Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution, although the conditions required may be harsh.
-
Incompatible Materials: The compound is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.[6]
Potential Applications in Research and Drug Development
While specific biological data for N-ethyl-4-methyl-1,3-benzothiazol-2-amine is limited, the broader class of 2-aminobenzothiazole derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[10] These include:
-
Antimicrobial and Antifungal Activity [11]
-
Anti-inflammatory and Analgesic Effects
-
Anticancer Properties
-
Anticonvulsant Activity
Therefore, N-ethyl-4-methyl-1,3-benzothiazol-2-amine serves as a valuable scaffold for further chemical modification and as a candidate for screening in various biological assays to explore its therapeutic potential.
Caption: Potential research applications of the title compound.
Safety and Handling
The following safety information is extrapolated from the safety data for the closely related precursor, 2-amino-4-methylbenzothiazole.[6] Users must conduct their own risk assessment before handling.
-
Hazard Identification:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[6]
-
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use in a well-ventilated area. A dust mask or respirator may be required.[6]
-
-
Storage:
-
Incompatible Materials:
-
Strong oxidizing agents, strong acids.[6]
-
References
Sources
- 1. alkalisci.com [alkalisci.com]
- 2. Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylbenzothiazole (1477-42-5) for sale [vulcanchem.com]
- 4. 2-Amino-4-methylbenzothiazole | 1477-42-5 [chemicalbook.com]
- 5. 2-Amino-4-methylbenzothiazole 97 1477-42-5 [sigmaaldrich.com]
- 6. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. arabjchem.org [arabjchem.org]
- 9. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
